9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan
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Overview
Description
9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan is a heterocyclic organic compound that belongs to the class of dibenzofurans Dibenzofurans are known for their aromatic properties and are widely used in various chemical and pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan typically involves the bromination of 2,3-dihydrodibenzo[b,d]furan. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions often require refluxing the mixture to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This leads to the formation of various derivatives with different functional groups.
Oxidation Reactions: The compound can undergo oxidation to form dibenzofuran derivatives with additional oxygen-containing functional groups.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding ethyl derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
- Substituted dibenzofuran derivatives
- Oxidized dibenzofuran compounds
- Reduced ethyl-dibenzofuran derivatives
Scientific Research Applications
9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan is primarily based on its ability to interact with biological molecules through its bromine atom. The bromine atom can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The compound may also interfere with cellular pathways by modifying key enzymes and receptors .
Comparison with Similar Compounds
Dibenzofuran: A parent compound with similar aromatic properties but lacks the bromoethyl group.
2,3-Dihydrobenzofuran: A structurally related compound with a simpler furan ring system.
5-(2-Bromoethyl)-2,3-dihydrobenzofuran: A closely related compound with a different substitution pattern.
Uniqueness: 9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of the bromoethyl group allows for targeted modifications and interactions with biological molecules, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C14H13BrO |
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Molecular Weight |
277.16 g/mol |
IUPAC Name |
9-(2-bromoethyl)-2,3-dihydrodibenzofuran |
InChI |
InChI=1S/C14H13BrO/c15-9-8-10-4-3-7-13-14(10)11-5-1-2-6-12(11)16-13/h3-7H,1-2,8-9H2 |
InChI Key |
TUECEDKWGBLCQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C2C(=C1)C3=C(C=CC=C3O2)CCBr |
Origin of Product |
United States |
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